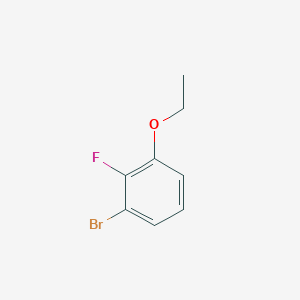

1-Bromo-3-ethoxy-2-fluorobenzene

Description

1-Bromo-3-ethoxy-2-fluorobenzene (C₈H₈BrFO) is a halogenated aromatic compound featuring a bromine atom at the 1-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of bromine and fluorine, combined with the electron-donating ethoxy group, which collectively influence its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis .

Propriétés

IUPAC Name |

1-bromo-3-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLQFAZCPTXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-3-ethoxy-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The ethoxy and fluorine groups can direct further substitution reactions to specific positions on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

- Substituted derivatives depending on the nucleophile used.

- Nitro or sulfonic acid derivatives from electrophilic aromatic substitution.

- Quinones or hydro derivatives from oxidation or reduction reactions .

Applications De Recherche Scientifique

1-Bromo-3-ethoxy-2-fluorobenzene finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-ethoxy-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the ethoxy and fluorine groups influence the reactivity and orientation of the benzene ring towards electrophiles .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-Bromo-3-ethoxy-2-fluorobenzene and related halogenated benzene derivatives:

Key Observations:

Substituent Effects: The ethoxy group in 1-Bromo-3-ethoxy-2-fluorobenzene enhances solubility in polar solvents compared to non-ethoxy analogs like 1-Bromo-4-fluorobenzene .

Synthesis Methods :

- Ethoxy-substituted analogs (e.g., 1-Ethoxy-3-fluoro-2-nitrobenzene) are synthesized via nucleophilic substitution or etherification, often using p-toluenesulfonyl chloride (TsCl) as an activating agent .

- Bromination typically employs BBr₃ or similar Lewis acids under inert conditions, as seen in the synthesis of 5-Bromo-1,2,3-trimethoxybenzene derivatives .

Safety and Handling: Brominated compounds (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require stringent safety measures due to skin/eye irritation risks, as noted in Safety Data Sheets (SDS) . Ethoxy groups may reduce volatility compared to methyl analogs, altering exposure risks .

Activité Biologique

1-Bromo-3-ethoxy-2-fluorobenzene (C8H8BrFO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

1-Bromo-3-ethoxy-2-fluorobenzene is characterized by its unique structural features, including a bromine atom, an ethoxy group, and a fluorine atom attached to a benzene ring. These substituents influence its reactivity and biological interactions. The compound can be synthesized through electrophilic aromatic substitution, typically involving the bromination of 3-ethoxy-2-fluorobenzene in the presence of a catalyst such as iron(III) bromide.

The biological activity of 1-Bromo-3-ethoxy-2-fluorobenzene is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the ethoxy and fluorine groups can direct electrophilic aromatic substitution reactions. This unique reactivity profile allows the compound to participate in diverse chemical processes relevant to biological systems.

Biological Activity

Research has indicated that 1-Bromo-3-ethoxy-2-fluorobenzene exhibits various biological effects:

- Cell Growth and Migration : Studies have shown that this compound can influence cell growth and migration, potentially through receptor-mediated pathways. For instance, it has been observed to affect actin stress fiber formation and cell rounding in certain cellular contexts .

- Neurite Retraction : The compound may also induce neurite retraction, suggesting potential implications for neurobiology and the study of neuronal behavior .

Case Study 1: Impact on Fibrosis

In a study investigating the role of lysophosphatidic acid (LPA) receptors, 1-Bromo-3-ethoxy-2-fluorobenzene was examined for its ability to antagonize these receptors. The results indicated that antagonism of LPA receptors could be beneficial in treating fibrosis-related disorders such as pulmonary fibrosis and systemic sclerosis. The compound's interaction with LPA receptors suggests its potential utility in therapeutic applications targeting fibrotic diseases .

Case Study 2: Synthesis and Biological Evaluation

A recent synthesis study highlighted the use of 1-Bromo-3-ethoxy-2-fluorobenzene as an intermediate for creating more complex organic molecules. The biological evaluation revealed that derivatives formed from this compound exhibited significant cellular effects, including modulation of cell signaling pathways involved in growth and migration .

Comparative Analysis

To better understand the unique properties of 1-Bromo-3-ethoxy-2-fluorobenzene, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluorobenzene | Lacks ethoxy group | Limited activity |

| 1-Bromo-3-fluorobenzene | No ethoxy group | Moderate activity |

| 1-Bromo-3-ethoxy-2-fluorobenzene | Contains both ethoxy and fluorine | Significant cellular effects |

This table illustrates how the presence of both ethoxy and fluorine groups in 1-Bromo-3-ethoxy-2-fluorobenzene enhances its reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.